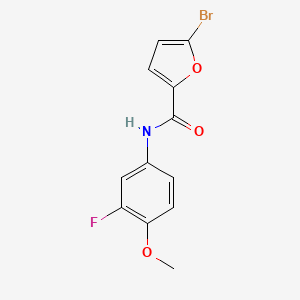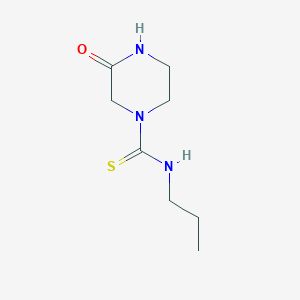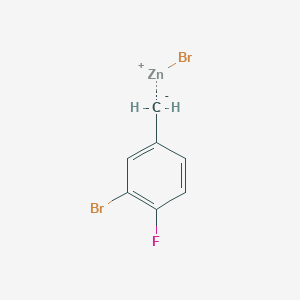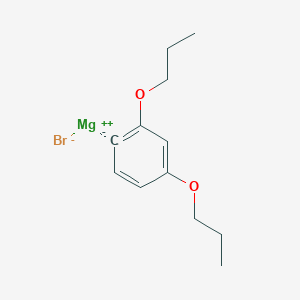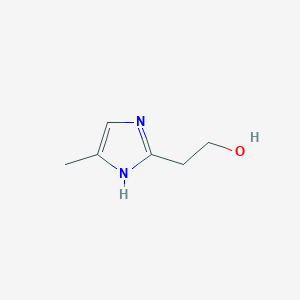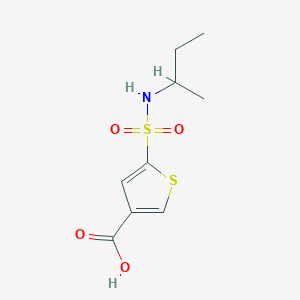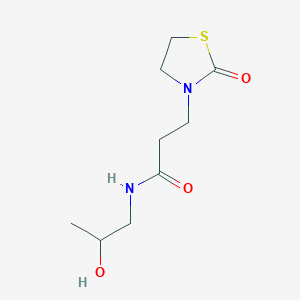
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol is a heterocyclic organic molecule It features a pyrimidine ring fused with a dihydropyran ring and a methanol group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the dihydropyran moiety and finally the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)ethanol
- (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)propane
- (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)butane
Uniqueness
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
[2-(3,6-dihydro-2H-pyran-4-yl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C10H12N2O2/c13-7-9-1-4-11-10(12-9)8-2-5-14-6-3-8/h1-2,4,13H,3,5-7H2 |
InChIキー |
JOPROMSBYZTXTC-UHFFFAOYSA-N |
正規SMILES |
C1COCC=C1C2=NC=CC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





